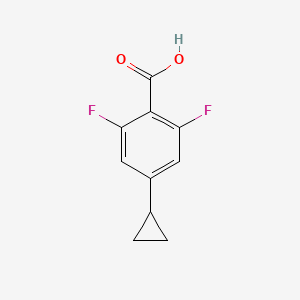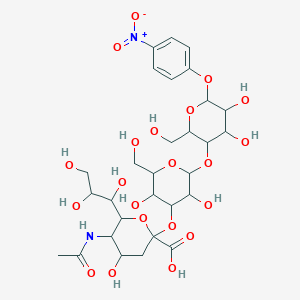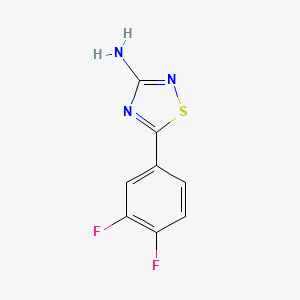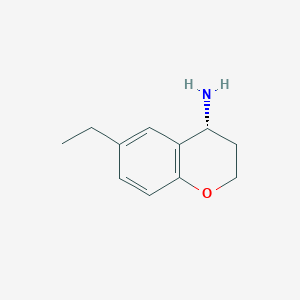![molecular formula C11H10F4O2 B12086383 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with a propanoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine as starting materials . The reaction conditions often include the use of EDC (1.2 equiv), HOPO (0.1 equiv), MeCN, EtOH, and H2O to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar starting materials and reaction conditions as described above. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
3-(Trifluoromethyl)phenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions and other organic synthesis applications.
4-(Trifluoromethyl)phenylboronic acid: Another boronic acid derivative with similar applications in organic synthesis.
Uniqueness
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which can impart distinct chemical and physical properties. These properties may include increased lipophilicity, metabolic stability, and potential biological activity, making the compound valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H10F4O2 |
|---|---|
Poids moléculaire |
250.19 g/mol |
Nom IUPAC |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-6(10(16)17)5-7-3-2-4-8(9(7)12)11(13,14)15/h2-4,6H,5H2,1H3,(H,16,17) |
Clé InChI |
JEZORPBHHFZVCX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C(=CC=C1)C(F)(F)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)
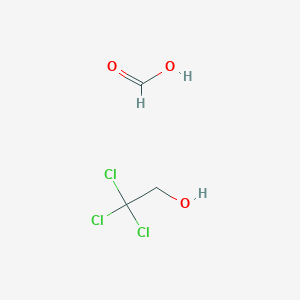
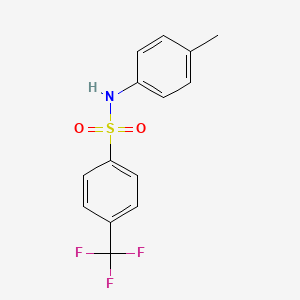


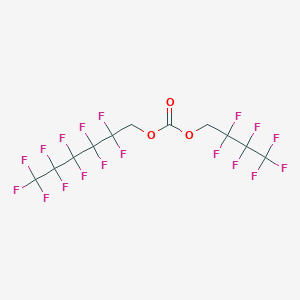
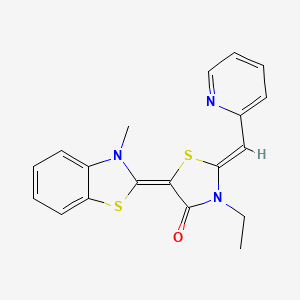
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
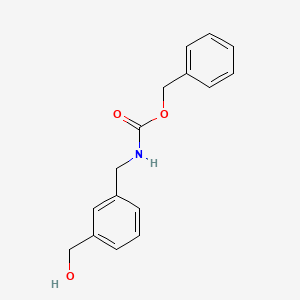
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
